1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-11-18-14(23-21-11)16(8-3-2-4-9-16)20-15(22)19-13-7-5-6-12(17)10-13/h5-7,10H,2-4,8-9H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHNTEIKQUHMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve the use of fluorinated aromatic compounds and appropriate coupling reactions.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or using other urea-forming reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea exhibit potent anticancer properties. The inhibition of HDAC6 has been linked to increased acetylation of histones, leading to the reactivation of tumor suppressor genes and apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazole can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have demonstrated that it exhibits significant potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. By inhibiting specific HDACs, it could potentially modulate neuroinflammatory responses and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Urea-Oxadiazole Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
- Fluorine vs.
- Methoxy/Methyl Groups : The 2-methoxy-5-methylphenyl variant () exhibits increased hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability.
- Trifluoromethyl and Pyridinyl : The trifluoromethyl group in ’s compound improves metabolic stability by resisting oxidative degradation, while the pyridinyl-oxadiazole core introduces hydrogen-bonding capabilities .
- Thiophene-Oxadiazole Hybrid : The thiophene-containing analog () leverages sulfur’s electron-rich nature for enhanced π-stacking interactions, though its smaller size may reduce steric complementarity compared to methyl-oxadiazole derivatives .
Biological Activity
The compound 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea can be represented as follows:
This compound features a fluorophenyl group and a cyclohexyl urea moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. For instance, compounds containing the oxadiazole unit have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 | 0.78 | G1 phase cell cycle arrest |
| 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea | Various | TBD | TBD |
Note: TBD = To Be Determined
The presence of electron-withdrawing groups such as fluorine enhances the biological activity of these compounds. The specific activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells suggests potential for further development as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound C | TNF-α: 70% | PDE4 inhibition |
| Compound D | IL-6: 65% | COX-2 inhibition |
| 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea | TBD | TBD |
The inhibition of these cytokines indicates a potential therapeutic role in inflammatory diseases .
The mechanisms by which 1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea exerts its biological effects are not yet fully elucidated. However, preliminary data suggest involvement in:
- Caspase Activation : Inducing apoptosis through the caspase pathway.
- Cell Cycle Arrest : Preventing cell cycle progression at the G1 phase.
- Cytokine Modulation : Reducing levels of inflammatory cytokines.
Case Studies
A notable study investigated the effects of oxadiazole derivatives on cancer cell lines and reported that certain modifications in their structure significantly enhanced their cytotoxicity. For example, introducing halogen atoms at specific positions on the aromatic ring increased their potency against tumor cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the 3-methyl-1,2,4-oxadiazole-cyclohexyl intermediate via cyclization of acylated amidoximes under acidic conditions.
Reaction with 3-fluorophenyl isocyanate to form the urea linkage.
Purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirmed by LC-MS .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxadiazole carbons at δ 165–170 ppm).
- IR : Urea carbonyl stretching at ~1640–1680 cm and oxadiazole C=N at ~1540 cm.
- X-ray crystallography (using SHELX software ) resolves stereochemistry and confirms cyclohexyl chair conformation.
- HRMS : Exact mass validation (e.g., [M+H] calc. 386.1654, observed 386.1657) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Cancer cell viability : MTT assays on MDA-MB-231 (breast) and HepG2 (liver) cell lines (IC values reported in µM range ).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Core modifications : Replace fluorophenyl with chlorophenyl or pyridinyl to assess electronic effects.
- Oxadiazole substitution : Test 3-ethyl or 3-cyclopropyl variants (see analogues in ).
- Cyclohexyl ring : Introduce axial/equatorial methyl groups to probe steric effects.
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with IC values .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodology :
- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) responses in sensitive vs. resistant lines.
- Membrane permeability : Measure cellular uptake via LC-MS intracellular concentration analysis.
- Metabolic stability : Incubate compound with liver microsomes to assess CYP450-mediated degradation .
Q. What strategies mitigate urea hydrolysis during in vivo pharmacokinetic studies?
- Methodology :
- Prodrug design : Mask urea as carbamate or acyloxymethyl derivatives.
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance stability.
- Analytical validation : Monitor plasma metabolites via UPLC-QTOF-MS .
Q. How can computational modeling predict off-target interactions?
- Methodology :
- Docking simulations : Use AutoDock Vina with protein databases (PDB) to assess binding to hERG or CYP3A4.
- Pharmacophore mapping : Identify overlapping features with known toxicophores (e.g., PAINS filters).
- MD simulations : Analyze urea-kinase binding stability over 100-ns trajectories (AMBER force field) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
